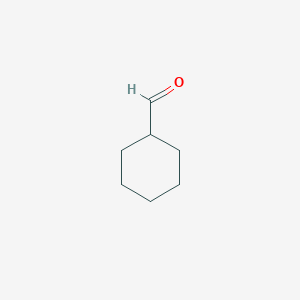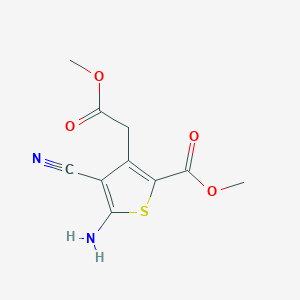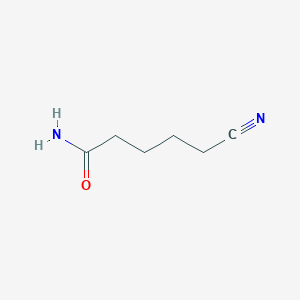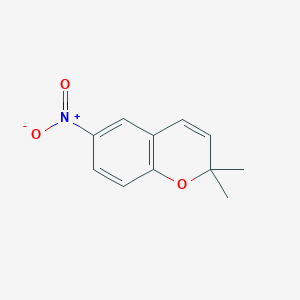
6-Nitro-2,2-dimethylchromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2,2-dimethylchromene, also known as NDC, is a heterocyclic organic compound that belongs to the class of chromenes. It has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 6-Nitro-2,2-dimethylchromene is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 6-Nitro-2,2-dimethylchromene has also been shown to inhibit the expression of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
6-Nitro-2,2-dimethylchromene has been reported to exhibit various biochemical and physiological effects. It has been found to scavenge free radicals and to protect against oxidative stress-induced damage. 6-Nitro-2,2-dimethylchromene has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce inflammation. Furthermore, 6-Nitro-2,2-dimethylchromene has been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
6-Nitro-2,2-dimethylchromene has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 6-Nitro-2,2-dimethylchromene is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 6-Nitro-2,2-dimethylchromene has some limitations for lab experiments. It is not water-soluble and may require the use of organic solvents for its preparation and administration. In addition, the biological effects of 6-Nitro-2,2-dimethylchromene may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for the study of 6-Nitro-2,2-dimethylchromene. One potential area of research is the development of novel 6-Nitro-2,2-dimethylchromene derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of 6-Nitro-2,2-dimethylchromene. Furthermore, the potential therapeutic applications of 6-Nitro-2,2-dimethylchromene in the treatment of various diseases, including cancer and neurological disorders, warrant further investigation.
Conclusion:
In conclusion, 6-Nitro-2,2-dimethylchromene is a heterocyclic organic compound with potential applications in scientific research. It has been extensively studied for its antioxidant, anti-inflammatory, and anticancer activities, as well as its neuroprotective effects. 6-Nitro-2,2-dimethylchromene has several advantages for lab experiments, but also has some limitations. Future research on 6-Nitro-2,2-dimethylchromene should focus on the development of novel derivatives, the elucidation of its molecular mechanisms, and the investigation of its therapeutic potential.
Synthesis Methods
The synthesis of 6-Nitro-2,2-dimethylchromene involves the reaction of 2,2-dimethylchromene with nitric acid in the presence of a catalyst. The yield of 6-Nitro-2,2-dimethylchromene can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and concentration of reactants.
Scientific Research Applications
6-Nitro-2,2-dimethylchromene has been widely used in scientific research due to its unique chemical properties. It has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. In addition, 6-Nitro-2,2-dimethylchromene has been shown to have neuroprotective effects and can potentially be used for the treatment of neurological disorders.
properties
CAS RN |
33143-28-1 |
|---|---|
Product Name |
6-Nitro-2,2-dimethylchromene |
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2,2-dimethyl-6-nitrochromene |
InChI |
InChI=1S/C11H11NO3/c1-11(2)6-5-8-7-9(12(13)14)3-4-10(8)15-11/h3-7H,1-2H3 |
InChI Key |
MJVCBDKNZRGZDF-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C |
synonyms |
2,2-Dimethyl-6-nitro-2H-1-benzopyran; 2,2-Dimethyl-6-nitro-2H-benzo[b]pyran; 2,2-Dimethyl-6-nitro-2H-benzopyran; 2,2-Dimethyl-6-nitro-2H-chromene; 2,2-Dimethyl-6-nitrobenzopyran; 2,2-Dimethyl-6-nitrochromene; 6-Nitro-2,2-dimethyl-2H-chromene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



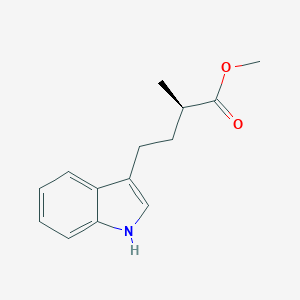
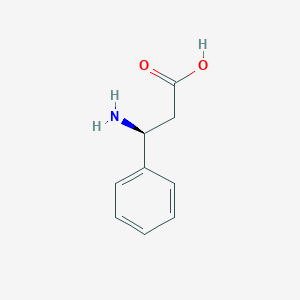
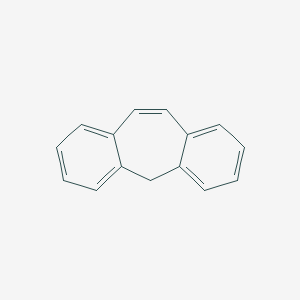
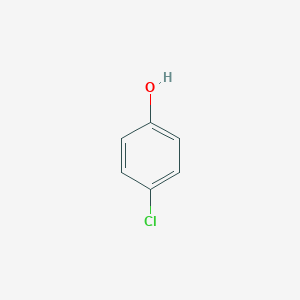
![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)
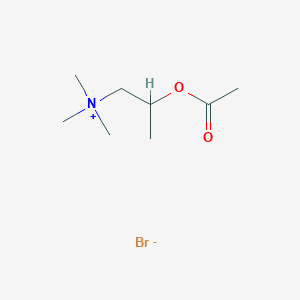
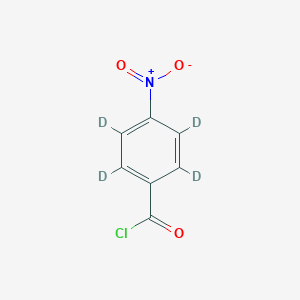
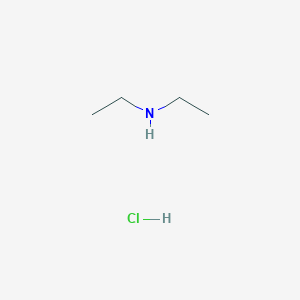
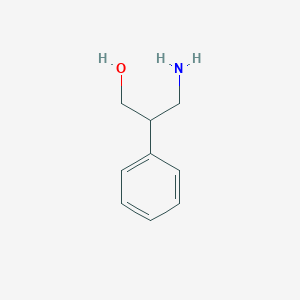

![5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester](/img/structure/B41368.png)
